molecular formula C10H14O3 B080437 2-(2,4-Dimethoxyphenyl)ethanol CAS No. 13398-65-7

2-(2,4-Dimethoxyphenyl)ethanol

Cat. No. B080437
CAS RN: 13398-65-7
M. Wt: 182.22 g/mol
InChI Key: JTSXVCOZAMRSNY-UHFFFAOYSA-N
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Description

“2-(2,4-Dimethoxyphenyl)ethanol” is a chemical compound with the empirical formula C10H14O3 . It has a molecular weight of 182.22 . It is also known as Homoveratryl alcohol .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethoxyphenyl)ethanol” consists of a phenyl ring substituted with two methoxy groups and an ethanol group . The SMILES string representation of the molecule is COc1ccc(CCO)c(OC)c1 .


Physical And Chemical Properties Analysis

“2-(2,4-Dimethoxyphenyl)ethanol” is a solid compound . It has a molecular weight of 182.22 and its SMILES string is COc1ccc(CCO)c(OC)c1 .

Scientific Research Applications

  • Oxidation and Chlorination Reactions : A study explored the oxidation of lignin model compounds, like 1-(3,4-Dimethoxyphenyl)ethanol, by chlorine dioxide. This research is significant for understanding the environmental impact of elemental chlorine-free bleaching in pulp processing (Nie et al., 2014).

  • Synthesis and Characterization : Research involved synthesizing and characterizing various compounds, including those with structures similar to 2-(2,4-Dimethoxyphenyl)ethanol, which is essential for developing new pharmaceuticals or materials (Tayade & Waghmare, 2016).

  • Catalysis in Lignin Degradation : Another study used lignin model compounds to investigate the catalytic role of manganese complexes in the degradation of lignin with hydrogen peroxide (Cui et al., 1999).

  • Mechanism of Lignin Bond Cleavage : The reaction mechanism of a lignin model compound under acidolysis was examined, providing insights into the chemical processing of lignin (Yokoyama & Matsumoto, 2010).

  • Photochemical Studies : Photochemical properties of lignin model compounds were studied, contributing to understanding the photodegradation and stabilization of lignin and its derivatives (Castellan et al., 1990).

  • Metabolic Pathways : Research on the metabolism of psychoactive substances used analogs of 2-(2,4-Dimethoxyphenyl)ethanol, aiding in understanding drug metabolism and potential toxicity (Carmo et al., 2005).

  • Investigation of Molecular Interactions : The molecular complexes formed with alcohols and hydroxy systems, including compounds similar to 2-(2,4-Dimethoxyphenyl)ethanol, were studied, contributing to molecular recognition and supramolecular chemistry (Toda et al., 1985).

Safety And Hazards

The safety data sheet for “2-(2,4-Dimethoxyphenyl)ethanol” indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSXVCOZAMRSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295427
Record name 2-(2,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)ethanol

CAS RN

13398-65-7
Record name 13398-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Winstein, R Heck - Journal of the American Chemical Society, 1956 - ACS Publications
Results The series of primary and secondary p-bromo-benzenesulfonates or p-toluenesulfonates employed in thepresent study is shown in Table I, which summarizes the measured …
Number of citations: 84 pubs.acs.org
S Winstein, E Clippinger, AH Fainberg… - Journal of the …, 1956 - ACS Publications
The existence of carbonium ion intermediates as ion pairs as well as dissociated species may modify substantially the ki-netics associated with return or exchange reactions …
Number of citations: 326 pubs.acs.org
JA Manner, JA Cook Jr, BG Ramsey - The Journal of Organic …, 1974 - ACS Publications
12.46. Found: C, 51.11; H, 5.49; N, 2.78; S, 12.28. Benzoin Condensation Catalyzed by Thiazolium Salts. The molar ratio of benzaldehyde: triethy lamine: catalyst was 10: 1:~ 0.95. The …
Number of citations: 8 pubs.acs.org
Y Takashima, Y Kaneko, Y Kobayashi - Tetrahedron, 2010 - Elsevier
A general approach to the (S)- and (R)-isoflavans was invented, and efficiency of the method was demonstrated by the synthesis of (S)-equol ((S)-3), (R)-sativan ((R)-4), and (R)-vestitol (…
Number of citations: 45 www.sciencedirect.com

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